molecular formula C20H12N8O4 B11516090 4-[4-(4,5-Dicyano-2-nitrophenyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile

4-[4-(4,5-Dicyano-2-nitrophenyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B11516090
M. Wt: 428.4 g/mol
InChI Key: SRSYLIGGUCSGKP-UHFFFAOYSA-N
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Description

4-[4-(4,5-Dicyano-2-nitrophenyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes multiple nitro and cyano groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4,5-Dicyano-2-nitrophenyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperazine derivative reacts with a nitro-substituted benzene compound under controlled conditions. The reaction often requires the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4,5-Dicyano-2-nitrophenyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano groups under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields amine derivatives, while substitution reactions can produce a variety of functionalized compounds.

Mechanism of Action

The mechanism by which 4-[4-(4,5-Dicyano-2-nitrophenyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile exerts its effects is primarily through its interaction with specific molecular targets. The nitro and cyano groups can form strong interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the proliferation of endothelial cells by interfering with key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4,5-Dicyano-2-nitrophenyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile is unique due to its combination of nitro and cyano groups attached to a piperazine ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.

Properties

Molecular Formula

C20H12N8O4

Molecular Weight

428.4 g/mol

IUPAC Name

4-[4-(4,5-dicyano-2-nitrophenyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C20H12N8O4/c21-9-13-5-17(19(27(29)30)7-15(13)11-23)25-1-2-26(4-3-25)18-6-14(10-22)16(12-24)8-20(18)28(31)32/h5-8H,1-4H2

InChI Key

SRSYLIGGUCSGKP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])C3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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